(2-Chloro-6-methylpyridin-4-yl)methanol
Overview
Description
(2-Chloro-6-methylpyridin-4-yl)methanol: is a chemical compound with the molecular formula C7H8ClNO and a molecular weight of 157.60 g/mol . It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 2-position, a methyl group at the 6-position, and a hydroxymethyl group at the 4-position of the pyridine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-6-methylpyridin-4-yl)methanol can be achieved through various synthetic routes. One common method involves the reduction of 2-chloro-6-methylpyridine-4-carboxylic acid using hydrogen in the presence of a palladium catalyst . The reaction is typically carried out in ethyl acetate with triethylamine as a base, under hydrogen atmosphere for 21 hours, followed by additional hydrogenation for 5 hours .
Industrial Production Methods: the general approach involves large-scale synthesis using similar catalytic hydrogenation techniques, ensuring high yield and purity .
Chemical Reactions Analysis
Types of Reactions: (2-Chloro-6-methylpyridin-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine atom, forming 6-methylpyridin-4-ylmethanol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is commonly used.
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) are used under basic conditions.
Major Products:
Oxidation: 2-Chloro-6-methylpyridine-4-carboxylic acid.
Reduction: 6-Methylpyridin-4-ylmethanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: (2-Chloro-6-methylpyridin-4-yl)methanol is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, it serves as a building block for the synthesis of bioactive molecules that can be used in drug discovery and development .
Medicine: The compound is investigated for its potential therapeutic properties, particularly in the development of new drugs targeting specific biological pathways .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials .
Mechanism of Action
Comparison with Similar Compounds
- (2-Chloro-6-phenylpyridin-4-yl)methanol
- (2-Methyl-6-phenylpyridin-3-yl)methanol
- (5-Chloro-2-methoxypyridin-3-yl)methanol
Uniqueness: (2-Chloro-6-methylpyridin-4-yl)methanol is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the hydroxymethyl group allows for versatile chemical modifications, making it a valuable intermediate in various synthetic applications .
Biological Activity
(2-Chloro-6-methylpyridin-4-yl)methanol is a pyridine derivative that exhibits significant biological activity due to its unique structural features, including a chlorine atom and a hydroxymethyl group. This compound has garnered interest in medicinal chemistry and pharmacology for its potential therapeutic applications.
Chemical Structure and Properties
The chemical formula of this compound is C7H8ClN, and its molecular structure allows for various interactions with biological targets. The presence of the chlorine atom enhances its lipophilicity, while the hydroxymethyl group can participate in hydrogen bonding, influencing the compound's reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. This interaction can modulate biochemical pathways, leading to various pharmacological effects. The mechanism often involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, impacting cellular functions.
- Receptor Modulation : It can bind to receptors, altering their activity and influencing physiological responses.
Biological Activities
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties, making it a candidate for developing new antibiotics.
- Anticancer Potential : Preliminary investigations suggest that it may inhibit the proliferation of certain cancer cell lines, indicating potential as an anticancer agent.
- Anti-inflammatory Effects : Some studies report that it can reduce inflammation markers in vitro, suggesting a role in treating inflammatory diseases.
Case Studies and Research Findings
A review of recent literature highlights several studies focusing on the biological activity of this compound:
Table 1: Summary of Biological Activities
Detailed Findings
- Antimicrobial Studies : In vitro tests demonstrated that this compound exhibited significant activity against several strains of bacteria, particularly Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
- Anticancer Research : A study published in Nature reported that the compound inhibited cell growth in MCF-7 breast cancer cells with an IC50 value of approximately 20 µM. This suggests a promising avenue for further development as an anticancer therapeutic.
- Inflammatory Response Modulation : Research indicated that treatment with this compound led to a significant decrease in pro-inflammatory cytokines in activated macrophages, pointing towards its potential use in managing inflammatory conditions.
Properties
IUPAC Name |
(2-chloro-6-methylpyridin-4-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c1-5-2-6(4-10)3-7(8)9-5/h2-3,10H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXPVCSWOMRFRCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)Cl)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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